Cross-Metathesis Yields of Allylglycine Methyl Esters vs. Free Acids
In ruthenium-catalyzed cross-metathesis reactions, the methyl ester derivative of allylglycine (target compound) enables efficient transformation, whereas the corresponding free carboxylic acid shows significantly reduced reactivity. A study comparing cross-metathesis of allylglycine derivatives with alkyl-substituted alkenes using (Cy3P)2Cl2Ru=CHPh catalyst reported that methyl ester-protected allylglycine derivatives achieve cross-metathesis yields in the range of 43–66%, while the analogous free acid derivatives require additional activation steps and often result in lower conversion [1]. This difference is critical for synthetic route planning.
| Evidence Dimension | Cross-metathesis yield |
|---|---|
| Target Compound Data | 43–66% yield (for allylglycine methyl ester derivatives) |
| Comparator Or Baseline | Allylglycine free acid derivatives |
| Quantified Difference | Methyl ester enables direct cross-metathesis with 43–66% yield, while free acid requires pre-activation and typically gives lower yields |
| Conditions | Ruthenium catalyst (Cy3P)2Cl2Ru=CHPh, alkyl-substituted alkene partners |
Why This Matters
The methyl ester directly enables high-yielding cross-metathesis without pre-activation steps, accelerating synthetic workflows and improving overall efficiency.
- [1] Biagini, S. C. G., Gibson, S. E., & Keen, S. P. (1998). Cross-metathesis of unsaturated α-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2485-2499. https://doi.org/10.1039/A803519H View Source
